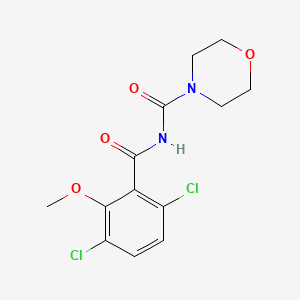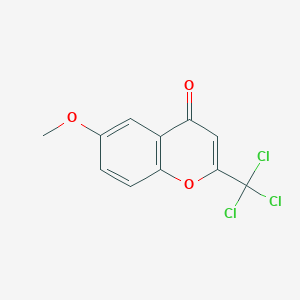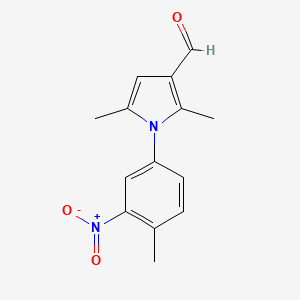![molecular formula C13H12N2O2S B5741259 N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide, also known as TACB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. TACB is a small molecule that has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and are overexpressed in various cancer cells. This compound inhibits HDAC enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. This compound has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. Furthermore, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized with high purity. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which may limit its application in certain experiments. Furthermore, this compound has a short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide research. One direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the potential of this compound in combination with other anti-cancer agents for the treatment of various cancers. Furthermore, the optimization of this compound synthesis methods and the development of new this compound derivatives may lead to the discovery of more potent and selective HDAC inhibitors.
Synthesemethoden
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide can be synthesized through several methods, including the reaction of 2-thiopheneacetic acid with benzoyl chloride followed by reaction with ammonium hydroxide and phthalimide. Another method involves the reaction of 2-thiopheneacetic acid with benzyl chloroformate followed by reaction with ammonium hydroxide and phthalimide. These methods have been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-13(10-5-2-1-3-6-10)15-17-12(16)9-11-7-4-8-18-11/h1-8H,9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFHHZGTMPQGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)



![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)